Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
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Overview
Description
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonate and triazene groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the diethylamino sulfonyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative under controlled conditions.
Triazene formation: The triazene group is synthesized by reacting an appropriate diazonium salt with an ethylating agent.
Final assembly: The intermediate compounds are then combined through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity.
- Employing automated systems to monitor and control reaction parameters, ensuring reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of the triazene group.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with molecular targets such as enzymes and DNA. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and catalysis.
Interfere with DNA: The triazene group can alkylate DNA, leading to strand breaks and inhibition of replication.
Comparison with Similar Compounds
Similar Compounds
Disodium 3-hydroxynaphthalene-2,7-disulphonate: Another sulfonate compound with different functional groups.
Disodium laureth sulfosuccinate: A surfactant with sulfonate groups used in cosmetics.
Uniqueness
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of sulfonate and triazene groups, which confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable molecule for targeted research and industrial applications.
Properties
CAS No. |
85536-99-8 |
---|---|
Molecular Formula |
C20H24N4Na2O8S2 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |
InChI Key |
LEMJVTWJBZOPHO-FAVVTALFSA-L |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |
Origin of Product |
United States |
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